7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Overview
Description
“7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione” is a chemical compound with the CAS Number: 78755-80-3 . It has a molecular weight of 208.19 . The IUPAC name for this compound is 7-fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .
Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 434.5±45.0 °C at 760 mmHg . The compound has a molar refractivity of 50.3±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor .Scientific Research Applications
Synthesis and Anticonvulsant Activity
A novel derivative of 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione, identified as compound 8c in a study by Shao et al. (2018), demonstrated significant anticonvulsant activity. This compound was shown to be effective in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. It exhibited better anticonvulsant activity compared to some reference antiepileptic drugs, suggesting its potential as an effective treatment for convulsions or seizures (Shao, Han, Wu, & Piao, 2018).
Enantioselective Deprotonative Ring Contraction
The compound has been involved in studies related to enantioselective deprotonative ring contraction. A study by Antolak et al. (2014) showed that N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones could be efficiently transformed into quinolone-2,4-diones with high enantioselectivity. This process is significant for creating novel drug scaffolds and demonstrates the compound's utility in advanced organic synthesis (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Quantum Chemical Studies
In the field of quantum chemistry, the compound has been analyzed for its molecular geometry and electronic properties. Sylaja et al. (2016) conducted a comprehensive study on a similar compound, 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione, providing insights into its vibrational frequencies, absorption wavelength, and molecular electrostatic potential. Such studies are crucial for understanding the fundamental properties of these compounds and their potential interactions in biological systems (Sylaja, Gunasekaran, & Srinivasan, 2016).
Synthesis of Fluorine-Containing Derivatives
Kamitori et al. (2008) explored the synthesis of fluorine-containing derivatives of this compound class, leading to the creation of novel N-sulfinylanilines. The study highlights the compound's versatility in synthesizing diverse chemical structures, which could be valuable for various pharmaceutical applications (Kamitori, Ota, Tomoda, Terai, Shibata, Médebielle, & Okada, 2008).
Safety and Hazards
Properties
IUPAC Name |
7-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHGZIQXTHAVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349737 | |
Record name | 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78755-80-3 | |
Record name | Flumazenil dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078755803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-7-fluoro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMAZENIL DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JJ4V0H2YN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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